1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-(2-bromo-5-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-3-8(12)9(6-7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChI Key |
RSNITYXEFUZKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Biological Activity
1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is , with a molecular weight of approximately 284.11 g/mol. The compound consists of a bromo-substituted phenyl group and a hexahydropyrimidine moiety, which allows for various interactions with biological targets.
Biological Activity
1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties. For instance, studies have demonstrated that derivatives of hexahydropyrimidine compounds can effectively inhibit the growth of various bacteria and fungi. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce edema induced by carrageenan, indicating potential as an anti-inflammatory agent. Comparative studies with standard anti-inflammatory drugs have suggested that it may possess similar or enhanced efficacy .
The mechanism through which 1-(2-Bromo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione exerts its biological effects primarily involves interaction with specific enzymes and receptors. The bromo and methyl groups are believed to play crucial roles in modulating these interactions, influencing the compound's overall reactivity and biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on a series of hexahydropyrimidine derivatives demonstrated that modifications in the phenyl ring significantly affected their antimicrobial potency. The presence of bromine was associated with enhanced activity against resistant strains of bacteria .
- Anti-inflammatory Studies : In a controlled trial involving carrageenan-induced edema in rats, the compound exhibited a significant reduction in inflammation compared to untreated controls. This suggests its potential application in treating inflammatory conditions .
- In Vitro Studies : Laboratory tests revealed that the compound inhibited the growth of several pathogenic fungi at low concentrations, supporting its use as a potential antifungal agent in clinical settings .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Substituent Diversity: The target compound’s 2-bromo-5-methylphenyl group contrasts with piperazinyl-ethyl (anticancer derivatives) and tetrahydrofuran sugar moieties (natural product). Bromacil shares a bromo-methyl substitution but at different positions (C5 and C6 vs. N1 in the target compound), leading to divergent applications (herbicide vs. undefined bioactivity) .
Core Modifications :
- The hexahydropyrimidine-2,4-dione core in the target compound is saturated, enhancing conformational rigidity compared to the unsaturated pyrimidinedione in bromacil. This may influence binding specificity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
